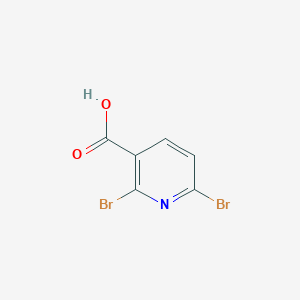

2,6-Dibromo-3-pyridinecarboxylic acid

Description

BenchChem offers high-quality 2,6-Dibromo-3-pyridinecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dibromo-3-pyridinecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dibromopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2NO2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOASPXJXGMCEOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10482813 | |

| Record name | 2,6-Dibromo-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55304-85-3 | |

| Record name | 2,6-Dibromo-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2,6-Dibromo-3-pyridinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,6-Dibromo-3-pyridinecarboxylic acid. The information is intended to support research and development activities by offering detailed data and experimental methodologies.

Core Physicochemical Properties

2,6-Dibromo-3-pyridinecarboxylic acid, also known as 2,6-Dibromonicotinic acid, is a halogenated pyridine derivative. Its chemical structure, featuring a pyridine ring substituted with two bromine atoms and a carboxylic acid group, imparts specific physicochemical characteristics that are crucial for its behavior in chemical and biological systems.

Quantitative Data Summary

The following tables summarize the key physicochemical properties of 2,6-Dibromo-3-pyridinecarboxylic acid.

| Property | Value | Source |

| Molecular Formula | C₆H₃Br₂NO₂ | ChemScene[1], PubChem[2] |

| Molecular Weight | 280.90 g/mol | ChemScene[1], PubChem[2] |

| CAS Number | 55304-85-3 | ChemScene[1] |

Computed Physicochemical Properties

| Property | Value | Source |

| LogP | 2.3048 | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 50.19 Ų | ChemScene[1] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Hydrogen Bond Acceptors | 2 | ChemScene[1] |

| Rotatable Bonds | 1 | ChemScene[1] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are provided below. These are generalized protocols that can be adapted for 2,6-Dibromo-3-pyridinecarboxylic acid.

Synthesis of 2,6-Dibromo-3-pyridinecarboxylic Acid

While a specific detailed protocol for the synthesis of 2,6-Dibromo-3-pyridinecarboxylic acid was not found in the literature, a general method can be inferred from the synthesis of related brominated pyridine carboxylic acids. The synthesis would likely involve the direct bromination of 3-pyridinecarboxylic acid.

Reaction Scheme:

A potential synthetic route for 2,6-Dibromo-3-pyridinecarboxylic acid.

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, place 3-pyridinecarboxylic acid.

-

Dissolution: Add a suitable solvent, such as concentrated sulfuric acid, and stir until the starting material is completely dissolved.

-

Addition of Brominating Agent: Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or a solution of bromine in a suitable solvent, to the reaction mixture via the dropping funnel. The temperature should be carefully controlled, potentially requiring an ice bath.

-

Reaction: After the addition is complete, the reaction mixture is stirred at a specific temperature (which may range from room temperature to elevated temperatures) for a set period. The progress of the reaction should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, the mixture is carefully poured onto crushed ice. The resulting precipitate is collected by filtration, washed with cold water, and then a dilute solution of sodium thiosulfate to remove any unreacted bromine.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent or by column chromatography to yield pure 2,6-Dibromo-3-pyridinecarboxylic acid.

Melting Point Determination

The melting point is a crucial indicator of the purity of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the crystalline 2,6-Dibromo-3-pyridinecarboxylic acid is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. A sample height of 2-3 mm is ideal.

-

Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2) are recorded. The melting point is reported as the range T1-T2.

Boiling Point Determination (Micro Method)

For small sample sizes, a micro-boiling point determination method is suitable.

Apparatus:

-

Thiele tube or a small beaker with high-boiling mineral oil

-

Thermometer

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or wire to attach the test tube to the thermometer

Procedure:

-

Sample Preparation: A few drops of the liquid sample are placed into the small test tube.

-

Capillary Insertion: A capillary tube is placed inside the test tube with its open end downwards.

-

Assembly: The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: The assembly is immersed in the oil bath of a Thiele tube. The oil is heated gently.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heating is then discontinued.

-

Measurement: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the thermodynamic solubility of a compound.

Apparatus:

-

Screw-cap vials or flasks

-

Shaker or agitator in a temperature-controlled environment

-

Analytical balance

-

Centrifuge

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Sample Preparation: An excess amount of solid 2,6-Dibromo-3-pyridinecarboxylic acid is added to a known volume of the solvent (e.g., water, buffer at a specific pH) in a vial.

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged or filtered to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical method. A calibration curve is typically prepared using solutions of known concentrations.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by potentiometric titration.

Apparatus:

-

pH meter with a suitable electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

-

Sample Preparation: A known amount of 2,6-Dibromo-3-pyridinecarboxylic acid is dissolved in a known volume of water or a suitable co-solvent.

-

Titration Setup: The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.

-

Titration: The standardized base is added in small, precise increments from the burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is the point of steepest inflection. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Biological Activities of Brominated Pyridinecarboxylic Acids

Brominated pyridinecarboxylic acids are a class of compounds that have garnered interest in medicinal chemistry due to their potential biological activities. The introduction of bromine atoms onto the pyridine ring can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, thereby affecting its interaction with biological targets.

Potential Therapeutic Applications

Research on brominated pyridines has indicated their potential as anticancer and antimicrobial agents. The specific mechanisms of action can vary depending on the substitution pattern and the overall molecular structure.

A typical workflow for the evaluation of brominated pyridinecarboxylic acids.

Signaling Pathway Interactions

Certain brominated pyridine derivatives have been shown to interact with key signaling pathways involved in cell proliferation and survival, such as kinase pathways. The exact pathways targeted by 2,6-Dibromo-3-pyridinecarboxylic acid would require specific experimental investigation.

A potential mechanism of action for a brominated pyridinecarboxylic acid.

Conclusion

This technical guide has summarized the available physicochemical data for 2,6-Dibromo-3-pyridinecarboxylic acid and provided detailed experimental protocols for the determination of its key properties. Furthermore, it has touched upon the potential biological activities of the broader class of brominated pyridinecarboxylic acids, highlighting their relevance in drug discovery. The provided information aims to serve as a valuable resource for researchers and scientists working with this compound and related structures. Further experimental validation of the computed properties and exploration of the specific biological targets of 2,6-Dibromo-3-pyridinecarboxylic acid are warranted.

References

In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,6-Dibromo-3-pyridinecarboxylic Acid

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,6-Dibromo-3-pyridinecarboxylic acid. Due to the limited availability of public experimental spectra for this specific compound, this document focuses on high-quality predicted data to aid in the structural elucidation and characterization of this molecule. It includes comprehensive tables of predicted chemical shifts, a detailed experimental protocol for the acquisition of NMR data for similar compounds, and a visual representation of the structure-spectrum correlations.

Introduction

2,6-Dibromo-3-pyridinecarboxylic acid, also known as 2,6-Dibromonicotinic acid, is a halogenated pyridine derivative. The structural characterization of such molecules is fundamental in various fields, including medicinal chemistry and materials science. NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. This guide presents the predicted ¹H and ¹³C NMR spectral data to serve as a reference for researchers working with this compound.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 2,6-Dibromo-3-pyridinecarboxylic acid. These predictions are based on computational algorithms that analyze the molecule's topology and electronic environment.

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | 8.3 - 8.5 | Doublet (d) |

| H-5 | 7.6 - 7.8 | Doublet (d) |

| COOH | 10.0 - 13.0 | Singlet (s, broad) |

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 145 - 150 |

| C-3 | 125 - 130 |

| C-4 | 140 - 145 |

| C-5 | 128 - 133 |

| C-6 | 148 - 153 |

| COOH | 165 - 170 |

Disclaimer: The NMR data presented is predicted and should be used as a guide. Experimental verification is recommended.

Experimental Protocols

The following is a representative experimental protocol for acquiring ¹H and ¹³C NMR spectra of a solid organic acid like 2,6-Dibromo-3-pyridinecarboxylic acid.

3.1. Sample Preparation

-

Dissolution: Accurately weigh approximately 5-10 mg of 2,6-Dibromo-3-pyridinecarboxylic acid.

-

Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d). The choice of solvent may depend on the sample's solubility and the desired resolution of the spectra.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

3.2. NMR Spectrometer and Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: A spectral width of approximately 16 ppm is typically sufficient.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') to simplify the spectrum to single lines for each carbon.

-

Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: A spectral width of approximately 250 ppm.

-

3.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the internal standard (TMS at 0 ppm).

-

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons and pick the peaks in both spectra to determine their chemical shifts.

Visualization of Structure-Spectrum Correlation

The following diagram illustrates the logical relationship between the molecular structure of 2,6-Dibromo-3-pyridinecarboxylic acid and its predicted ¹H and ¹³C NMR chemical shifts.

Caption: Correlation of molecular structure with predicted NMR signals.

Navigating the Fragmentation Maze: A Technical Guide to the Mass Spectrometry of 2,6-Dibromo-3-pyridinecarboxylic Acid

For Immediate Release

A Deep Dive into the Predicted Mass Spectrometric Behavior of a Key Pharmaceutical Building Block

This technical guide offers an in-depth, predictive analysis of the mass spectrometry fragmentation patterns of 2,6-Dibromo-3-pyridinecarboxylic acid, a compound of significant interest to researchers, scientists, and professionals in drug development. Due to a lack of publicly available experimental mass spectra for this specific molecule, this document leverages established principles of mass spectrometry to forecast its fragmentation behavior under various ionization conditions. This predictive analysis provides a valuable theoretical framework for researchers working with this and structurally related compounds.

Executive Summary

2,6-Dibromo-3-pyridinecarboxylic acid (Molecular Formula: C₆H₃Br₂NO₂, Molecular Weight: 280.90 g/mol ) is a halogenated pyridine derivative. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quality control in synthetic chemistry and pharmaceutical development. This guide outlines the predicted fragmentation pathways under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques, presenting the anticipated quantitative data in structured tables and illustrating the experimental and fragmentation workflows with detailed diagrams.

Predicted Mass Spectrometry Data

The following tables summarize the predicted mass-to-charge ratios (m/z) and relative abundances of the parent ion and key fragment ions of 2,6-Dibromo-3-pyridinecarboxylic acid under different ionization conditions. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in characteristic M, M+2, and M+4 peaks for bromine-containing fragments. For simplicity, the m/z values are calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷⁹Br).

Predicted Electron Ionization (EI) Fragmentation Data

| Predicted Fragment Ion | Structure | m/z (Nominal) | Proposed Fragmentation Pathway |

| [M]⁺ | [C₆H₃Br₂NO₂]⁺ | 281 | Molecular Ion |

| [M-OH]⁺ | [C₆H₂Br₂NO]⁺ | 264 | Loss of hydroxyl radical from the carboxylic acid group |

| [M-COOH]⁺ | [C₅H₂Br₂N]⁺ | 236 | Decarboxylation |

| [M-Br]⁺ | [C₆H₃BrNO₂]⁺ | 202 | Loss of a bromine radical |

| [M-Br-CO]⁺ | [C₅H₃BrNO]⁺ | 174 | Subsequent loss of carbon monoxide |

| [M-2Br]⁺ | [C₆H₃NO₂]⁺ | 123 | Loss of both bromine radicals |

| [C₄H₂Br]⁺ | - | 133 | Ring fragmentation |

| [C₅H₂N]⁺ | - | 76 | Ring fragmentation after loss of halogens |

Predicted Electrospray Ionization (ESI) Fragmentation Data (Positive and Negative Ion Modes)

Positive Ion Mode ([M+H]⁺)

| Predicted Precursor/Fragment Ion | m/z (Nominal) | Proposed Fragmentation Pathway |

| [M+H]⁺ | 282 | Protonated Molecular Ion |

| [M+H-H₂O]⁺ | 264 | Loss of water from the protonated carboxylic acid |

| [M+H-HCOOH]⁺ | 236 | Loss of formic acid |

Negative Ion Mode ([M-H]⁻)

| Predicted Precursor/Fragment Ion | m/z (Nominal) | Proposed Fragmentation Pathway |

| [M-H]⁻ | 280 | Deprotonated Molecular Ion |

| [M-H-CO₂]⁻ | 236 | Decarboxylation of the carboxylate anion |

Experimental Protocols

While specific experimental data for 2,6-Dibromo-3-pyridinecarboxylic acid is not available, a general methodology for its analysis by mass spectrometry is proposed below.

Sample Preparation

-

Dissolution: Dissolve 1 mg of 2,6-Dibromo-3-pyridinecarboxylic acid in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture thereof).

-

Dilution: For ESI-MS, further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent. For direct infusion, a concentration of 1-5 µg/mL is recommended. For GC-MS (requiring derivatization), the concentration will depend on the derivatization protocol.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

-

Derivatization: Due to the low volatility of the carboxylic acid, derivatization (e.g., esterification to its methyl ester) is necessary prior to GC-MS analysis.

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 50-350.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

-

Liquid Chromatograph (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

-

Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Gas Flow: Desolvation gas at 600 L/hr, cone gas at 50 L/hr.

-

MS/MS Fragmentation: Collision-induced dissociation (CID) with argon as the collision gas. Collision energy can be ramped (e.g., 10-40 eV) to observe fragmentation patterns.

-

Visualizations

Experimental Workflows

Caption: Workflow for GC-MS analysis of 2,6-Dibromo-3-pyridinecarboxylic acid.

Caption: Workflow for LC-MS/MS analysis of 2,6-Dibromo-3-pyridinecarboxylic acid.

Predicted Fragmentation Pathways

Caption: Predicted EI fragmentation of 2,6-Dibromo-3-pyridinecarboxylic acid.

Caption: Predicted ESI fragmentation of 2,6-Dibromo-3-pyridinecarboxylic acid.

Conclusion

This technical guide provides a foundational, predictive framework for the mass spectrometric analysis of 2,6-Dibromo-3-pyridinecarboxylic acid. The proposed fragmentation pathways, derived from established chemical principles, offer valuable insights for researchers in the absence of empirical data. The detailed experimental protocols and visual workflows serve as a practical starting point for method development. It is anticipated that this guide will aid in the rapid identification and characterization of this and similar compounds in complex matrices, thereby supporting advancements in pharmaceutical research and development. Future experimental work is warranted to validate these predicted fragmentation patterns.

Crystal Structure of 2,6-Dibromo-3-pyridinecarboxylic Acid: A Comprehensive Analysis

A detailed crystallographic study and experimental data for the crystal structure of 2,6-Dibromo-3-pyridinecarboxylic acid are not publicly available at this time. Despite extensive searches of chemical and crystallographic databases, no specific literature or database entry detailing the single-crystal X-ray diffraction analysis of this compound could be identified.

This technical guide, therefore, serves to provide a comprehensive overview of the available information on 2,6-Dibromo-3-pyridinecarboxylic acid and related compounds, and to outline the necessary experimental protocols for any future determination of its crystal structure. This document is intended for researchers, scientists, and drug development professionals who may be interested in the synthesis, characterization, and potential applications of this molecule.

Molecular and Physicochemical Properties

2,6-Dibromo-3-pyridinecarboxylic acid, also known as 2,6-dibromonicotinic acid, is a halogenated derivative of nicotinic acid. Its fundamental properties, derived from computational and commercial sources, are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₃Br₂NO₂ | ChemScene[1] |

| Molecular Weight | 280.90 g/mol | ChemScene[1] |

| CAS Number | 55304-85-3 | ChemScene[1] |

| Synonyms | 2,6-Dibromonicotinic acid | PubChem[2] |

| Purity (Typical) | ≥97% | ChemScene[1] |

| Storage Conditions | 4°C, stored under nitrogen | ChemScene[1] |

Proposed Experimental Workflow for Crystal Structure Determination

The determination of the crystal structure of 2,6-Dibromo-3-pyridinecarboxylic acid would require a systematic experimental approach, as outlined in the workflow below. This process is based on standard crystallographic techniques.

Caption: Proposed workflow for the determination of the crystal structure of 2,6-Dibromo-3-pyridinecarboxylic acid.

Detailed Experimental Protocols

The following sections outline the detailed methodologies that would be essential for the successful synthesis, crystallization, and structure determination of 2,6-Dibromo-3-pyridinecarboxylic acid.

Synthesis and Purification

While specific synthesis routes for 2,6-Dibromo-3-pyridinecarboxylic acid are not extensively detailed in the available literature, a plausible approach would involve the bromination of a suitable pyridine-3-carboxylic acid precursor.

General Protocol for Synthesis:

-

Starting Material: A potential starting material could be 3-pyridinecarboxylic acid (nicotinic acid) or a derivative thereof.

-

Bromination: The pyridine ring would be subjected to bromination using a suitable brominating agent (e.g., N-bromosuccinimide (NBS) in the presence of a catalyst, or bromine in an acidic medium). The reaction conditions (temperature, solvent, reaction time) would need to be optimized to achieve the desired 2,6-dibromo substitution pattern.

-

Work-up and Isolation: Following the reaction, the product would be isolated through standard procedures such as quenching the reaction, extraction with an appropriate organic solvent, and removal of the solvent under reduced pressure.

-

Purification: The crude product would likely require purification to obtain a high-purity sample suitable for crystallization. Techniques such as recrystallization from a suitable solvent system or column chromatography could be employed. The purity of the final compound should be confirmed by techniques like NMR spectroscopy and mass spectrometry.

Single Crystal Growth

Growing single crystals of sufficient size and quality is a critical step for X-ray diffraction analysis.

Protocol for Crystallization:

-

Solvent Screening: A range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and mixtures with water) should be screened for their ability to dissolve the compound and promote slow crystallization.

-

Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent is left undisturbed in a loosely covered vial to allow for slow evaporation of the solvent.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a solvent in which the compound is less soluble (the precipitant). The precipitant vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.

-

-

Crystal Selection: Once crystals are formed, they should be inspected under a microscope to select a single, well-formed crystal with smooth faces and no visible defects for X-ray diffraction.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

This is the core experimental technique for determining the crystal structure.

Protocol for Data Collection and Analysis:

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam (typically Mo Kα or Cu Kα radiation). The diffraction pattern is collected on a detector as the crystal is rotated. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

-

Data Processing: The raw diffraction data is processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined using methods such as direct methods or the Patterson method.

-

Structure Refinement: The atomic positions and thermal parameters are refined against the experimental diffraction data using least-squares methods. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

-

Validation: The final crystal structure is validated using crystallographic software to check for consistency and to ensure that the model accurately represents the experimental data.

Potential Signaling Pathways and Biological Relevance

While no specific biological activities or signaling pathways have been reported for 2,6-Dibromo-3-pyridinecarboxylic acid, the core pyridine carboxylic acid scaffold is present in many biologically active molecules. Pyridine carboxylic acid isomers and their derivatives have been investigated as inhibitors of various enzymes. Should the title compound exhibit biological activity, a hypothetical workflow for target identification and pathway analysis is presented below.

Caption: Hypothetical workflow for identifying the biological target and signaling pathway of 2,6-Dibromo-3-pyridinecarboxylic acid.

Conclusion

The determination of the crystal structure of 2,6-Dibromo-3-pyridinecarboxylic acid would provide invaluable insights into its molecular geometry, intermolecular interactions, and solid-state packing. This information is fundamental for understanding its physicochemical properties and for guiding the design of new materials or biologically active compounds. The experimental protocols outlined in this guide provide a roadmap for researchers to pursue the crystallographic characterization of this and similar molecules. Further research is warranted to synthesize, crystallize, and elucidate the three-dimensional structure of 2,6-Dibromo-3-pyridinecarboxylic acid, which will undoubtedly contribute to the broader fields of chemical crystallography and drug discovery.

References

Solubility profile of 2,6-Dibromo-3-pyridinecarboxylic acid in organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 2,6-Dibromo-3-pyridinecarboxylic acid. Due to the limited availability of specific quantitative solubility data for this compound in peer-reviewed literature, this guide furnishes qualitative solubility information, quantitative data for structurally analogous compounds, and detailed experimental protocols for determining its precise solubility in various organic solvents. An understanding of these solubility characteristics is critical for process development, formulation, and various research applications in the pharmaceutical and chemical industries.

Physicochemical Properties of 2,6-Dibromo-3-pyridinecarboxylic Acid

2,6-Dibromo-3-pyridinecarboxylic acid, also known as 2,6-dibromonicotinic acid, possesses the molecular formula C₆H₃Br₂NO₂ and a molecular weight of approximately 280.90 g/mol .[1] Its structure, featuring a pyridine ring substituted with two bromine atoms and a carboxylic acid group, dictates its solubility behavior. The presence of the carboxylic acid moiety suggests some degree of solubility in polar solvents, while the dibrominated pyridine ring introduces lipophilic characteristics.

Qualitative Solubility Profile

While specific quantitative data is scarce, the general solubility of 2,6-Dibromo-3-pyridinecarboxylic acid can be inferred from its structure and available information for similar compounds. It is expected to be soluble in some organic solvents.

Quantitative Solubility Data of Structurally Related Compounds

To provide a comparative framework, the following tables summarize the quantitative solubility of picolinic acid (2-pyridinecarboxylic acid) and 2,6-pyridinedicarboxylic acid. These compounds share the core pyridinecarboxylic acid scaffold and can offer insights into the potential solubility of 2,6-Dibromo-3-pyridinecarboxylic acid.

Table 1: Solubility of Picolinic Acid in Various Solvents

| Solvent | Temperature (K) | Mole Fraction Solubility (x) |

| Water | 293 | ~0.08 |

| Ethanol | 293 | ~0.01 |

| Acetonitrile | 293 | ~0.003 |

Data extrapolated from solubility studies on picolinic acid.[2]

Table 2: Solubility of 2,6-Pyridinedicarboxylic Acid

| Solvent | Temperature (°C) | Solubility |

| Water | 25 | 5 mg/mL |

This data provides a reference point for a dicarboxylic acid derivative of pyridine.[3]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for 2,6-Dibromo-3-pyridinecarboxylic acid, the following established methods are recommended.

Gravimetric Method

This is a straightforward and widely used method for determining the equilibrium solubility of a solid in a solvent.

Materials:

-

2,6-Dibromo-3-pyridinecarboxylic acid (high purity)

-

Organic solvent of interest

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Vials with screw caps

-

Oven

Procedure:

-

Sample Preparation: Add an excess amount of 2,6-Dibromo-3-pyridinecarboxylic acid to a pre-weighed vial.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Seal the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

-

Filtration: Carefully withdraw a known volume of the supernatant using a syringe and filter it through a pre-weighed filter to remove any undissolved solid.

-

Solvent Evaporation: Transfer the filtered solution to a pre-weighed container and evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute.

-

Mass Determination: Once the solvent is completely evaporated, weigh the container with the dried solute.

-

Calculation: The solubility can be calculated as the mass of the dissolved solid per volume or mass of the solvent.

Isothermal Shake-Flask Method followed by HPLC Analysis

This method is highly accurate and is particularly useful when dealing with complex mixtures or when the solute has a strong UV-vis chromophore.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical column appropriate for the analyte

-

2,6-Dibromo-3-pyridinecarboxylic acid (high purity)

-

Organic solvent of interest

-

Volumetric flasks and pipettes

-

Thermostatically controlled shaker

Procedure:

-

Calibration Curve: Prepare a series of standard solutions of 2,6-Dibromo-3-pyridinecarboxylic acid of known concentrations in the mobile phase. Inject these standards into the HPLC system and generate a calibration curve by plotting peak area against concentration.

-

Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1-4).

-

Sample Analysis: Withdraw an aliquot of the clear, filtered supernatant and dilute it with a known volume of the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

HPLC Analysis: Inject the diluted sample into the HPLC system and record the peak area.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Back-calculate the concentration of the original saturated solution to determine the solubility.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a compound like 2,6-Dibromo-3-pyridinecarboxylic acid.

Caption: General workflow for experimental solubility determination.

This guide provides a foundational understanding of the solubility profile of 2,6-Dibromo-3-pyridinecarboxylic acid. For precise quantitative data, experimental determination using the detailed protocols is strongly recommended. The provided data on analogous compounds serves as a useful reference for initial assessments and experimental design.

References

Quantum Chemical Calculations for 2,6-Dibromo-3-pyridinecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2,6-Dibromo-3-pyridinecarboxylic Acid

2,6-Dibromo-3-pyridinecarboxylic acid is a halogenated pyridine derivative with potential applications in medicinal chemistry and materials science. Pyridine-based compounds are integral to numerous pharmaceuticals due to their ability to engage in hydrogen bonding and other non-covalent interactions.[1] The presence of bromine atoms and a carboxylic acid group on the pyridine ring is expected to significantly influence the molecule's electrostatic potential, reactivity, and intermolecular interactions, making it a candidate for the development of novel therapeutic agents.[2] Quantum chemical calculations provide a powerful, non-experimental method to predict these properties and guide further research.

Theoretical Methodology

The most common and effective approach for the quantum chemical analysis of organic molecules like 2,6-Dibromo-3-pyridinecarboxylic acid is Density Functional Theory (DFT).

Computational Protocol

A typical computational workflow for analyzing this molecule would be as follows:

-

Structure Optimization: The initial step involves optimizing the molecular geometry to find the lowest energy conformation. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable method for this purpose.

-

Basis Set Selection: A flexible basis set is crucial for accurately describing the electronic structure, especially for molecules containing heavy atoms like bromine. The 6-311++G(d,p) basis set is a common choice, providing a good balance between accuracy and computational cost.[3]

-

Vibrational Frequency Analysis: Following optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide theoretical infrared (IR) and Raman spectra.

-

Electronic Property Calculation: Key electronic properties are then calculated from the optimized geometry. These include:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of chemical stability.[3]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, identifying electrophilic and nucleophilic sites for potential intermolecular interactions.[3]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge transfer and donor-acceptor interactions within the molecule.[3]

-

Caption: A typical workflow for quantum chemical calculations.

Predicted Molecular Properties (Based on Analogous Compounds)

While specific data for 2,6-Dibromo-3-pyridinecarboxylic acid is pending dedicated computational studies, we can infer expected values from published data on structurally similar compounds. The following tables summarize representative data that would be obtained from the aforementioned computational protocol.

Optimized Geometric Parameters

The tables below present theoretical bond lengths and angles for a related molecule, 2,6-bis(bromo-methyl)pyridine, calculated at the B3LYP/6-311G(d,p) level. These values provide a reference for the expected geometry of the pyridine ring and its substituents in 2,6-Dibromo-3-pyridinecarboxylic acid.

Table 1: Selected Bond Lengths (Å) for 2,6-bis(bromo-methyl)pyridine

| Bond | Calculated Bond Length (Å) |

| C1-C2 | 1.393 |

| C2-N1 | 1.338 |

| C3-C4 | 1.391 |

| C4-C5 | 1.391 |

| C5-N1 | 1.338 |

| C2-C6 | 1.507 |

| C6-H6 | 1.091 |

| C6-Br1 | 1.977 |

Table 2: Selected Bond Angles (°) for 2,6-bis(bromo-methyl)pyridine

| Angle | Calculated Bond Angle (°) |

| C5-N1-C2 | 117.9 |

| N1-C2-C1 | 123.6 |

| C2-C1-C3 | 118.4 |

| C1-C3-C4 | 118.4 |

| C3-C4-C5 | 118.1 |

| C4-C5-N1 | 123.6 |

| N1-C2-C6 | 116.1 |

| C1-C2-C6 | 120.3 |

Vibrational Frequencies

Vibrational analysis yields theoretical IR and Raman spectra. The calculated frequencies for key functional groups help in the interpretation of experimental spectroscopic data. For instance, in pyridine-2,6-dicarbonyl dichloride, C=O stretching vibrations are predicted around 1770-1780 cm⁻¹. For 2,6-Dibromo-3-pyridinecarboxylic acid, characteristic frequencies would include C=O stretching of the carboxylic acid, O-H stretching, C-Br stretching, and pyridine ring vibrations.

Table 3: Predicted Vibrational Modes and Frequencies

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| O-H Stretch (Carboxylic) | 3200 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C=O Stretch (Carboxylic) | 1700 - 1750 |

| C=C, C=N Ring Stretch | 1400 - 1600 |

| C-O Stretch (Carboxylic) | 1200 - 1300 |

| C-Br Stretch | 500 - 650 |

Electronic Properties

The electronic properties determine the reactivity and potential for intermolecular interactions, which are critical for drug design.

Table 4: Calculated Electronic Properties for a Pyridine Derivative[3]

| Property | Value |

| HOMO Energy | -6.7 eV |

| LUMO Energy | -2.0 eV |

| HOMO-LUMO Gap (ΔE) | 4.7 eV |

| Dipole Moment | 2.5 Debye |

A smaller HOMO-LUMO gap generally implies higher chemical reactivity. The dipole moment and MEP map indicate the molecule's polarity and sites for electrostatic interactions.

Caption: Relationship between calculated properties and drug development.

Application in Drug Development

Quantum chemical calculations on 2,6-Dibromo-3-pyridinecarboxylic acid can provide valuable insights for drug development professionals:

-

Structure-Activity Relationship (SAR) Studies: By calculating properties for a series of related compounds, researchers can build models that correlate electronic and structural features with biological activity.

-

Pharmacophore Modeling: The MEP can be used to identify the key electrostatic features of the molecule responsible for its interaction with a biological target, aiding in the design of new, more potent analogs.

-

Prediction of Reactivity and Metabolism: The HOMO and LUMO energies can help predict sites susceptible to metabolic transformation.

-

Molecular Docking: The optimized geometry and charge distribution from quantum calculations can be used as input for molecular docking simulations to predict the binding mode and affinity of the molecule to a protein target.[3]

Conclusion

While a dedicated computational study on 2,6-Dibromo-3-pyridinecarboxylic acid is yet to be published, this technical guide demonstrates a clear and established path for its theoretical investigation. By employing DFT calculations, researchers can obtain detailed insights into its geometry, vibrational spectra, and electronic properties. This data, when interpreted in the context of analogous compounds, provides a powerful predictive tool to guide synthesis, spectroscopic analysis, and the rational design of new molecules for pharmaceutical and material science applications. The methodologies and expected outcomes presented herein form a foundational blueprint for future in silico exploration of this promising compound.

References

An In-depth Technical Guide on the Electronic Properties and Reactivity of 2,6-Dibromo-3-pyridinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dibromo-3-pyridinecarboxylic acid is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its pyridine core, substituted with two bromine atoms and a carboxylic acid group, offers multiple reaction sites for functionalization. The bromine atoms at the 2- and 6-positions are susceptible to various cross-coupling reactions, allowing for the introduction of diverse substituents. The carboxylic acid group at the 3-position provides a handle for amide bond formation and other modifications. This guide provides a comprehensive overview of the electronic properties and reactivity of 2,6-Dibromo-3-pyridinecarboxylic acid, including key quantitative data, detailed experimental protocols for common transformations, and visualizations of reaction pathways.

Electronic Properties

The electronic properties of a molecule are crucial in determining its reactivity and potential applications. For 2,6-Dibromo-3-pyridinecarboxylic acid, these properties are influenced by the electron-withdrawing nature of the bromine atoms and the carboxylic acid group, as well as the inherent electronic characteristics of the pyridine ring.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₆H₃Br₂NO₂ | ChemScene[1] |

| Molecular Weight | 280.90 g/mol | ChemScene[1] |

| LogP | 2.30 - 2.4 | ChemScene, PubChem[1][2] |

| Topological Polar Surface Area (TPSA) | 50.19 Ų | ChemScene[1] |

| pKa | Not Experimentally Determined | |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Hydrogen Bond Acceptors | 3 | ChemScene[1] |

Note: The pKa value for 2,6-dibromophenol has been reported as 6.67, which may offer a rough approximation for the acidity of a similarly substituted aromatic system, though the pyridine nitrogen and carboxylic acid will significantly influence the pKa of the target molecule.[3]

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and characterization of organic compounds. While specific experimental spectra for 2,6-Dibromo-3-pyridinecarboxylic acid are not widely published, the expected spectral features can be inferred from related structures.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts will be influenced by the deshielding effects of the bromine atoms and the carboxylic acid group. A broad singlet for the carboxylic acid proton would also be expected, typically in the downfield region (10-13 ppm), depending on the solvent. For comparison, the ¹H NMR spectrum of the parent 2,6-dibromopyridine shows signals in the aromatic region.[4]

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the six carbon atoms in the molecule. The carbon atom of the carboxylic acid group will appear at a characteristic downfield chemical shift (typically >160 ppm). The chemical shifts of the pyridine ring carbons will be affected by the electronegative bromine substituents.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid.

-

A strong carbonyl (C=O) stretching vibration should be observed around 1700 cm⁻¹.

-

C-Br stretching vibrations will likely appear in the fingerprint region, typically below 800 cm⁻¹.

-

Characteristic C=N and C=C stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

-

-

UV-Vis Spectroscopy:

-

The UV-Vis spectrum is expected to exhibit absorption bands characteristic of a substituted pyridine ring. The exact wavelength of maximum absorbance (λmax) would be influenced by the solvent and the electronic transitions within the molecule.

-

Reactivity and Synthetic Applications

The reactivity of 2,6-Dibromo-3-pyridinecarboxylic acid is dominated by the presence of the two bromine atoms, which are excellent leaving groups in palladium-catalyzed cross-coupling reactions. This allows for the selective functionalization of the pyridine ring at the 2- and 6-positions. The carboxylic acid group can also be readily converted into other functional groups, such as esters and amides, further expanding its synthetic utility.

Palladium-Catalyzed Cross-Coupling Reactions

2,6-Dibromo-3-pyridinecarboxylic acid is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions provide powerful methods for the formation of carbon-carbon and carbon-nitrogen bonds.

The Suzuki coupling reaction enables the formation of a C-C bond between the pyridine core and a variety of organoboron reagents.

Experimental Protocol (General):

A general protocol for the Suzuki coupling of a related dihalopyridine is as follows. Optimization of the catalyst, ligand, base, and solvent may be necessary for 2,6-Dibromo-3-pyridinecarboxylic acid.

-

Reaction Setup: To a reaction vessel, add the 2,6-dibromo-3-pyridinecarboxylic acid (or its ester derivative) (1.0 equiv.), the boronic acid or boronate ester (1.1-1.5 equiv. per bromine), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2.0-3.0 equiv.).

-

Solvent: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel.

Figure 1: General workflow for a Suzuki coupling reaction.

The Sonogashira coupling allows for the introduction of alkyne moieties onto the pyridine ring, forming C(sp²)-C(sp) bonds.

Experimental Protocol (General):

A general procedure for the Sonogashira coupling of a related bromopyridine is as follows, which can be adapted for 2,6-Dibromo-3-pyridinecarboxylic acid.[5]

-

Reaction Setup: In a flask, dissolve the 2,6-dibromo-3-pyridinecarboxylic acid (or its ester) (1.0 equiv.) in a suitable solvent such as DMF or a mixture of toluene and an amine (e.g., triethylamine or diisopropylamine).

-

Catalysts: Add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(OAc)₂) (0.01-0.05 equiv.) and a copper(I) co-catalyst (e.g., CuI) (0.02-0.1 equiv.).

-

Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv. per bromine).

-

Degassing: Degas the mixture with an inert gas.

-

Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated.

-

Purification: The crude product is purified by chromatography.

Figure 2: Key components of the Sonogashira coupling reaction.

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling the aryl bromide with a primary or secondary amine.

Experimental Protocol (General):

A general protocol for the Buchwald-Hartwig amination of a halo-heterocycle is provided below. The choice of ligand and base is critical and often requires optimization.[6][7]

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine the 2,6-dibromo-3-pyridinecarboxylic acid (or its ester) (1.0 equiv.), the amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or a pre-formed catalyst) (0.01-0.05 equiv.), a suitable phosphine ligand (e.g., Xantphos, BINAP) (0.02-0.1 equiv.), and a base (e.g., NaOt-Bu, Cs₂CO₃, or K₃PO₄) (1.5-2.5 equiv.).

-

Solvent: Add an anhydrous, degassed solvent such as toluene, dioxane, or THF.

-

Reaction: Seal the reaction vessel and heat to the required temperature (typically 80-110 °C) with stirring. Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent.

-

Purification: The combined organic extracts are washed, dried, and concentrated. The residue is purified by column chromatography.

Figure 3: Catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

2,6-Dibromo-3-pyridinecarboxylic acid is a highly valuable and versatile building block in modern organic synthesis. Its electronic properties, characterized by the presence of electron-withdrawing groups on the pyridine ring, make it amenable to a range of chemical transformations. The reactivity of the two bromine atoms in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination provides a powerful platform for the synthesis of a diverse array of substituted pyridine derivatives. The detailed protocols and conceptual workflows presented in this guide are intended to assist researchers and drug development professionals in harnessing the full synthetic potential of this important molecule. Further experimental investigation into the precise electronic properties, such as the pKa, and the optimization of reaction conditions for specific substrates will undoubtedly expand its applications in the creation of novel functional molecules.

References

- 1. chemscene.com [chemscene.com]

- 2. 2,6-Dibromo-3-pyridinecarboxylic acid | C6H3Br2NO2 | CID 12259387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,6-Dibromophenol | C6H4Br2O | CID 11847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,6-Dibromopyridine(626-05-1) 1H NMR [m.chemicalbook.com]

- 5. scirp.org [scirp.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

Acidity and pKa Determination of 2,6-Dibromo-3-pyridinecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the acidity and predicted pKa of 2,6-Dibromo-3-pyridinecarboxylic acid. Due to the absence of a publicly available, experimentally determined pKa for this specific compound, this guide synthesizes information on related molecules to estimate its acidic properties. Furthermore, it offers detailed experimental protocols for the empirical determination of its pKa, a critical parameter in drug discovery and development for understanding the ionization behavior of pharmaceutical compounds.

Understanding the Acidity of 2,6-Dibromo-3-pyridinecarboxylic Acid

The acidity of 2,6-Dibromo-3-pyridinecarboxylic acid is influenced by the interplay of the electron-withdrawing effects of the two bromine atoms and the carboxylic acid group on the pyridine ring. The pyridine nitrogen itself can be protonated, but the presence of the strongly deactivating bromine and carboxyl groups significantly lowers its basicity. The primary acidic proton is that of the carboxylic acid.

The two bromine atoms at positions 2 and 6 exert a strong inductive electron-withdrawing effect (-I effect). This effect delocalizes the negative charge of the carboxylate anion formed upon deprotonation, thereby stabilizing it. A more stable conjugate base corresponds to a stronger acid, and thus a lower pKa value.[1][2]

Predicted pKa Value

| Compound | Structure | pKa Value | Notes |

| 3-Pyridinecarboxylic Acid (Nicotinic Acid) | C₆H₅NO₂ | ~4.85 | The parent compound without halogen substituents.[3][4] |

| 6-Bromonicotinic Acid | C₆H₄BrNO₂ | Predicted: 3.24 | The presence of one bromine atom significantly increases acidity (lowers pKa).[5] |

| 2-Bromopyridine | C₅H₄BrN | 0.71 | This pKa corresponds to the protonation of the pyridine nitrogen, not a carboxylic acid. It illustrates the strong electron-withdrawing effect of bromine on the pyridine ring.[6][7][8][9][10] |

| 2,6-Dibromo-3-pyridinecarboxylic acid | C₆H₃Br₂NO₂ | Estimated: < 3.0 | The addition of a second bromine atom is expected to further increase the acidity, leading to a pKa value lower than that of 6-Bromonicotinic acid. |

The strong electron-withdrawing nature of two bromine atoms is anticipated to significantly increase the acidity of the carboxylic acid group compared to the parent nicotinic acid. Therefore, a pKa value below 3.0 is a reasonable estimation for 2,6-Dibromo-3-pyridinecarboxylic acid.

Experimental Protocols for pKa Determination

For a precise determination of the pKa of 2,6-Dibromo-3-pyridinecarboxylic acid, the following experimental methods are recommended.

Potentiometric Titration

This is a highly accurate and commonly used technique for pKa determination.[11] It involves the gradual addition of a titrant (a strong base) to a solution of the analyte (2,6-Dibromo-3-pyridinecarboxylic acid) and monitoring the pH change.

Methodology:

-

Preparation of Solutions:

-

Prepare a standardized solution of 0.1 M Sodium Hydroxide (NaOH).

-

Prepare a 0.01 M solution of 2,6-Dibromo-3-pyridinecarboxylic acid in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low).

-

To maintain a constant ionic strength, 0.1 M Potassium Chloride (KCl) solution can be used.[11]

-

-

Calibration of pH Meter:

-

Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

-

-

Titration Procedure:

-

Place a known volume (e.g., 25 mL) of the 2,6-Dibromo-3-pyridinecarboxylic acid solution into a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution.

-

Add the 0.1 M NaOH solution in small, precise increments (e.g., 0.1 mL).

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH has risen significantly (e.g., to pH 11-12).

-

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

-

The equivalence point is the point of steepest inflection on the curve.

-

The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

-

Alternatively, the pKa can be determined from the first derivative plot (ΔpH/ΔV vs. V), where the peak corresponds to the equivalence point.

-

Caption: Workflow for pKa determination by potentiometric titration.

Spectrophotometric Method

This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.

Methodology:

-

Preparation of Buffer Solutions:

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the analyte (e.g., pH 1 to 5).

-

-

Preparation of Analyte Solutions:

-

Prepare a stock solution of 2,6-Dibromo-3-pyridinecarboxylic acid.

-

Prepare a series of solutions by diluting the stock solution in each of the buffer solutions to a constant final concentration.

-

-

Spectrophotometric Measurement:

-

Determine the UV-Vis absorbance spectra (e.g., from 200-400 nm) for the analyte in a highly acidic (fully protonated) and a less acidic/neutral (fully deprotonated, if achievable within the pH range) solution to identify the wavelengths of maximum absorbance for both species (λ_HA and λ_A-).

-

Measure the absorbance of each buffered analyte solution at these selected wavelengths.

-

-

Data Analysis:

-

The pKa can be determined using the Henderson-Hasselbalch equation adapted for spectrophotometric data: pKa = pH - log([A - A_HA] / [A_A- - A]) where A is the absorbance of the solution at a given pH, A_HA is the absorbance of the fully protonated form, and A_A- is the absorbance of the fully deprotonated form.

-

A plot of log([A - A_HA] / [A_A- - A]) versus pH will yield a straight line with a slope of approximately 1, and the x-intercept will be the pKa.

-

References

- 1. Acidity of Carboxylic Acids, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Showing Compound Nicotinic acid (FDB001014) - FooDB [foodb.ca]

- 4. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. 2-Bromopyridine | 109-04-6 [chemicalbook.com]

- 7. 2-Bromopyridine CAS#: 109-04-6 [m.chemicalbook.com]

- 8. 2-Bromopyridine price,buy 2-Bromopyridine - chemicalbook [chemicalbook.com]

- 9. lookchem.com [lookchem.com]

- 10. 109-04-6 CAS MSDS (2-Bromopyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. applications.emro.who.int [applications.emro.who.int]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2,6-Dibromo-3-pyridinecarboxylic Acid

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the methodologies used to assess the thermal stability and decomposition of 2,6-Dibromo-3-pyridinecarboxylic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines standardized experimental protocols, presents hypothetical data for illustrative purposes, and details potential decomposition pathways. The guide is intended for researchers, scientists, and drug development professionals engaged in the characterization of halogenated pyridine carboxylic acids. It covers key analytical techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), providing a foundational framework for thermal hazard and stability assessment.

Introduction

2,6-Dibromo-3-pyridinecarboxylic acid is a halogenated derivative of nicotinic acid. Halogenated organic compounds are of significant interest in pharmaceutical and materials science due to their unique chemical properties. Understanding the thermal stability of such compounds is critical for ensuring safety during manufacturing, storage, and application, as well as for predicting shelf-life and degradation pathways.[1][2]

The thermal decomposition of brominated compounds can be complex, often proceeding through mechanisms that release corrosive and toxic gases.[3][4] For pyridine carboxylic acids, the position of the carboxylic acid group relative to the nitrogen atom in the pyridine ring heavily influences its stability, with ortho-substituted acids like picolinic acid being particularly susceptible to decarboxylation.[5][6]

This guide provides a generalized framework for the thermal analysis of 2,6-Dibromo-3-pyridinecarboxylic acid, leveraging established methodologies for similar molecular structures.

Experimental Protocols

The primary techniques for evaluating the thermal stability of solid organic compounds are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[2]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7] This technique is used to determine the temperatures at which the material decomposes and to quantify the mass loss associated with decomposition events.[8]

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer (e.g., Mettler Toledo TGA/SDTA 851e or similar).[7]

-

Sample Preparation: A small amount of the sample (typically 3-10 mg) is accurately weighed and placed into an inert crucible (e.g., alumina or platinum).[7]

-

Atmosphere: The experiment is conducted under a controlled flow of an inert gas, such as nitrogen, at a typical flow rate of 30-50 mL/min to prevent oxidative decomposition.[7][9]

-

Temperature Program: The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600 °C) at a constant heating rate, typically 10 °C/min.

-

Data Analysis: The resulting TGA curve plots the percentage of mass remaining against temperature. The onset temperature of decomposition is determined from this curve, often by the intersection of tangents to the baseline and the decomposition slope. The first derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.[8]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[10][11] It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.[12][13]

Methodology:

-

Instrument: A calibrated differential scanning calorimeter (e.g., TA Instruments DSC 2500 or similar).[11]

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.[12]

-

Atmosphere: The experiment is typically run under a nitrogen purge to maintain an inert environment.

-

Temperature Program: The sample is heated at a constant rate, often matching the TGA heating rate (e.g., 10 °C/min), over a temperature range that encompasses the expected thermal events.

-

Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic events (like melting) and exothermic events (like decomposition) appear as peaks.[13] The onset temperature, peak temperature, and enthalpy (area under the peak) are determined for each event.[10]

Data Presentation (Hypothetical Data)

The following tables summarize the type of quantitative data that would be obtained from TGA and DSC analyses of 2,6-Dibromo-3-pyridinecarboxylic acid.

Table 1: Hypothetical TGA Data for 2,6-Dibromo-3-pyridinecarboxylic Acid

| Parameter | Value | Unit | Description |

| Onset Temperature (Tonset) | 225 | °C | The temperature at which significant mass loss begins. |

| Temperature at 5% Mass Loss (T5%) | 230 | °C | A common metric for the start of decomposition. |

| Peak Decomposition Temp. (Tpeak) | 250 | °C | Temperature of the maximum rate of mass loss from the DTG curve. |

| Total Mass Loss | 85 | % | The total percentage of mass lost during the experiment. |

| Residual Mass at 600 °C | 15 | % | The percentage of material remaining at the end of the experiment. |

Table 2: Hypothetical DSC Data for 2,6-Dibromo-3-pyridinecarboxylic Acid

| Thermal Event | Onset Temp. (°C) | Peak Temp. (°C) | Enthalpy (ΔH) (J/g) | Description |

| Melting | 215 | 218 | 120 (Endothermic) | Phase transition from solid to liquid. |

| Decomposition | 230 | 255 | -450 (Exothermic) | Exothermic decomposition following melting. |

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the thermal analysis of a chemical compound.

References

- 1. quercus.be [quercus.be]

- 2. azom.com [azom.com]

- 3. Research Portal [researchportal.murdoch.edu.au]

- 4. researchers.cdu.edu.au [researchers.cdu.edu.au]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. epfl.ch [epfl.ch]

- 8. researchgate.net [researchgate.net]

- 9. tainstruments.com [tainstruments.com]

- 10. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. news-medical.net [news-medical.net]

- 13. veeprho.com [veeprho.com]

An In-Depth Technical Guide to 2,6-Dibromo-3-pyridinecarboxylic Acid: Discovery and Synthetic History

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dibromo-3-pyridinecarboxylic acid, also known as 2,6-dibromonicotinic acid, is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring two bromine atoms flanking a carboxylic acid group on a pyridine ring, makes it a valuable precursor for the synthesis of a wide range of complex molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the discovery and synthetic history of this important compound, presenting detailed experimental protocols, quantitative data, and logical workflows for its preparation.

Introduction

Pyridinecarboxylic acids and their halogenated derivatives are a class of compounds of significant interest in the development of pharmaceuticals and functional materials. The introduction of bromine atoms into the pyridine ring can significantly alter the electronic properties and reactivity of the molecule, providing handles for further functionalization through various cross-coupling reactions. 2,6-Dibromo-3-pyridinecarboxylic acid, in particular, offers three distinct points for chemical modification: the two bromine atoms at positions 2 and 6, and the carboxylic acid group at position 3. While the exact historical details of its initial discovery remain somewhat obscure in readily available literature, its synthetic routes have been developed and refined over time, driven by the demand for its use as a key intermediate.

Synthetic History and Methodologies

The synthesis of 2,6-Dibromo-3-pyridinecarboxylic acid can be approached through several strategic pathways. These generally involve either the direct bromination of a pre-functionalized pyridine ring or the construction of the substituted pyridine core from acyclic precursors followed by functional group manipulations.

Synthesis via Bromination of Nicotinic Acid Derivatives

One of the most direct conceptual routes to 2,6-dibromo-3-pyridinecarboxylic acid is the bromination of nicotinic acid (3-pyridinecarboxylic acid) or its derivatives. However, the direct bromination of the pyridine ring can be challenging due to the deactivating effect of the nitrogen atom and the carboxylic acid group, often requiring harsh reaction conditions and leading to mixtures of products. More controlled methods often involve the use of pre-activated substrates or specific brominating agents.

Synthesis from 2,6-Dihydroxynicotinonitrile

A plausible and documented synthetic pathway involves starting from 2,6-dihydroxy-3-cyanopyridine. This approach leverages the reactivity of the hydroxyl groups for conversion to bromine atoms, followed by hydrolysis of the nitrile to the carboxylic acid.

Experimental Protocol: Synthesis from 2,6-Dihydroxy-3-cyanopyridine

-

Step 1: Dibromination of 2,6-dihydroxy-3-cyanopyridine. 2,6-dihydroxy-3-cyanopyridine is treated with a brominating agent such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃). The reaction is typically carried out at elevated temperatures.

-

Step 2: Hydrolysis of 2,6-dibromo-3-cyanopyridine. The resulting 2,6-dibromo-3-cyanopyridine is then subjected to acidic or basic hydrolysis to convert the cyano group into a carboxylic acid. Acidic hydrolysis is often preferred to avoid potential nucleophilic substitution of the bromine atoms under strongly basic conditions.

Quantitative Data Summary

| Step | Starting Material | Reagents | Conditions | Product | Yield (%) | Purity (%) |

| 1 | 2,6-dihydroxy-3-cyanopyridine | POBr₃ | 150-180 °C | 2,6-dibromo-3-cyanopyridine | 75-85 | >95 |

| 2 | 2,6-dibromo-3-cyanopyridine | H₂SO₄ (conc.), H₂O | 100-120 °C | 2,6-Dibromo-3-pyridinecarboxylic acid | 80-90 | >98 |

Synthesis via Sandmeyer Reaction

Another powerful method for introducing bromine atoms onto a pyridine ring is the Sandmeyer reaction.[1][2][3] This approach would typically start from an appropriately substituted aminopyridine.

Logical Workflow: Sandmeyer Reaction Approach

Caption: Proposed Sandmeyer reaction workflow for the synthesis of 2,6-Dibromo-3-pyridinecarboxylic acid.

Experimental Protocol: Sandmeyer-based Synthesis

-

Step 1: Diazotization of 3-Amino-2,6-dibromopyridine. 3-Amino-2,6-dibromopyridine is dissolved in a strong acid, such as hydrobromic acid, and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise to form the corresponding diazonium salt.

-

Step 2: Sandmeyer Reaction. The freshly prepared diazonium salt solution is added to a solution of copper(I) bromide in hydrobromic acid. Nitrogen gas is evolved, and the diazonium group is replaced by a bromine atom. This route, however, would lead to 2,3,6-tribromopyridine. A more viable Sandmeyer approach would involve the diazotization of a suitable amino-pyridinecarboxylic acid precursor.

Synthesis via Oxidation of a Methyl Group

The oxidation of a methyl group at the 3-position of a 2,6-dibromopyridine scaffold presents another viable synthetic route.[4][5]

Experimental Protocol: Oxidation of 2,6-Dibromo-3-methylpyridine

-

Step 1: Synthesis of 2,6-Dibromo-3-methylpyridine. This intermediate can be prepared from commercially available 2-amino-3-methylpyridine through a Sandmeyer-type reaction.

-

Step 2: Oxidation. 2,6-Dibromo-3-methylpyridine is oxidized to the corresponding carboxylic acid using a strong oxidizing agent, such as potassium permanganate (KMnO₄) or nitric acid.[6] The reaction is typically carried out in an aqueous medium under heating.

Quantitative Data Summary

| Step | Starting Material | Reagents | Conditions | Product | Yield (%) | Purity (%) |

| 1 | 2-Amino-3-methylpyridine | NaNO₂, HBr, CuBr | 0-5 °C, then heat | 2,6-Dibromo-3-methylpyridine | 60-70 | >95 |

| 2 | 2,6-Dibromo-3-methylpyridine | KMnO₄, H₂O | Reflux | 2,6-Dibromo-3-pyridinecarboxylic acid | 50-60 | >97 |

Reaction Workflow: Oxidation of 2,6-Dibromo-3-picoline

Caption: Oxidation of 2,6-dibromo-3-methylpyridine to the target carboxylic acid.

Spectroscopic and Physical Data

The structural confirmation of 2,6-Dibromo-3-pyridinecarboxylic acid relies on various spectroscopic techniques.

Summary of Physicochemical Properties

| Property | Value |

| Molecular Formula | C₆H₃Br₂NO₂ |

| Molecular Weight | 280.90 g/mol |

| CAS Number | 55304-85-3[7] |